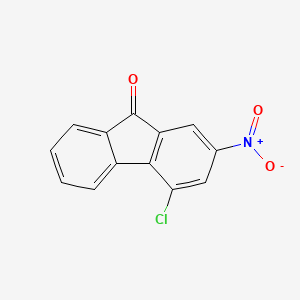

4-Chloro-2-nitro-9h-fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitrofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClNO3/c14-11-6-7(15(17)18)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMFDFHSNCEHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292507 | |

| Record name | 4-chloro-2-nitro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-34-8 | |

| Record name | NSC83312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2-nitro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 2 Nitro 9h Fluoren 9 One

Direct Synthesis Approaches for 4-Chloro-2-nitro-9H-fluoren-9-one

Direct synthesis strategies for this compound typically involve the sequential electrophilic substitution on the 9H-fluoren-9-one core. The most logical and common approach is the nitration of a chlorinated fluorenone precursor.

Specifically, the synthesis would commence with 4-chloro-9H-fluoren-9-one. This precursor can then undergo electrophilic nitration. The directing effects of the chloro and carbonyl groups on the fluorenone ring system guide the incoming nitro group. The ketone group at C9 is deactivating and a meta-director, while the chloro group at C4 is deactivating but an ortho-, para-director. The reaction of 4-chloro-9H-fluoren-9-one with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, would lead to the introduction of a nitro group. The position of nitration is influenced by the combined directing effects of the existing substituents and the inherent reactivity of the fluorenone nucleus. Based on analogous reactions, the nitro group is preferentially introduced at the C2 position. researchgate.net

Research on the nitration of similar fluorenone systems has demonstrated the feasibility of this approach. For instance, the nitration of unsubstituted 9H-fluoren-9-one with nitric and sulfuric acids in water can produce 2-nitrofluorenone in high yield. researchgate.net By carefully controlling reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent, the degree of nitration can be managed to favor mono-nitration and achieve regioselectivity. researchgate.net

Multistep Synthetic Pathways Involving Fluorene (B118485) Derivatives

Multistep syntheses offer greater flexibility in introducing a variety of substituents onto the fluorenone framework. These pathways often begin with functionalized fluorene or biphenyl (B1667301) precursors, which are then transformed to the target fluorenone.

A key multistep strategy involves the separate introduction of the chloro and nitro groups onto the fluorenone backbone. This can be achieved through two primary sequences: nitration followed by halogenation, or halogenation followed by nitration.

Starting with 9H-fluoren-9-one, an initial nitration step can yield 2-nitro-9H-fluoren-9-one. researchgate.net Subsequent halogenation of this intermediate would then be required to introduce the chlorine atom at the C4 position. Conversely, and more commonly as discussed in the direct approach, one can start with the halogenation of 9H-fluoren-9-one to produce 4-chloro-9H-fluoren-9-one, followed by nitration. researchgate.net

Studies have shown that electrophilic aromatic bromination and nitration of fluorenones can be performed chemo- and regioselectively under mild conditions, sometimes using water as the solvent, which simplifies workup procedures. researchgate.net For example, the nitration of 9H-fluoren-9-one using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 80°C cleanly yields the 2-nitrofluorenone product. researchgate.net By adjusting the stoichiometry of the reagents and the reaction temperature, dinitro and trinitro derivatives can also be selectively synthesized. researchgate.net This established reactivity provides a reliable blueprint for the synthesis of this compound from the appropriate chlorinated precursor.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 9H-Fluoren-9-one | HNO₃ (2.8 eq), H₂SO₄ (3.6 eq), H₂O, 80°C, 1.5 h | 2-Nitrofluorenone | 92% |

| 9H-Fluoren-9-one | HNO₃ (10 eq), H₂SO₄ (12.5 eq), H₂O, 120°C, 5 h | 2,7-Dinitrofluorenone | 95% |

| 9H-Fluoren-9-one | HNO₃ (15 eq), H₂SO₄ (20 eq), H₂O, 120°C, 12 h | 2,4,7-Trinitrofluorenone | 90% |

An alternative multistep pathway involves the synthesis of the corresponding substituted fluorene, 4-chloro-2-nitro-9H-fluorene, followed by its oxidation to the target ketone. The oxidation of the C9 methylene (B1212753) bridge of the fluorene ring is a common and efficient method for preparing fluorenones. wikipedia.org

Various oxidative methods have been developed for this transformation. A widely used method is aerobic oxidation, where atmospheric oxygen serves as the oxidant. wikipedia.orgresearchgate.net This reaction is often catalyzed by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.comchegg.com The process is considered environmentally friendly and cost-effective. researchgate.net The mechanism for this base-catalyzed oxidation is believed to proceed through anionic intermediates rather than a radical pathway. chegg.com Other oxidants and catalytic systems, including tert-butyl hydroperoxide (TBHP), have also been successfully employed. nih.gov

| Starting Material | Oxidant/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Fluorene | O₂ / NaOH | Dimethyl sulfoxide (DMSO) | High conversion and yield (96-98%). | google.com |

| Fluorene | O₂ / Graphene-supported KOH | N,N-dimethylformamide (DMF) | Room temperature reaction, catalyst is recyclable. | researchgate.net |

| Substituted 2-(aminomethyl)biphenyls | tert-Butyl hydroperoxide (TBHP) | - | Metal-free radical cyclization and oxidation. | nih.gov |

Annulation and cyclization reactions represent a powerful strategy for constructing the fluorenone ring system from suitably functionalized biphenyl precursors. researchgate.netscripps.edu This "bottom-up" approach allows for the precise placement of substituents before the final ring-closing step. A common method is the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their derivatives. nih.gov In the context of this compound, this would involve the cyclization of a 4'-chloro-2'-nitro-biphenyl-2-carboxylic acid derivative.

More recent developments include metal-free radical cyclization reactions. For example, 2-(aminomethyl)biphenyls can undergo a cross-dehydrogenative coupling (CDC) promoted by tert-butyl hydroperoxide (TBHP) to yield fluorenones. nih.gov This method is compatible with various functional groups, including nitro and chloro substituents. nih.gov The precursors for these reactions, substituted biphenyls, are readily accessible through standard cross-coupling reactions like the Suzuki coupling. nih.gov

Novel and Emerging Synthetic Techniques Applicable to Substituted Fluorenones

The demand for efficient and versatile synthetic routes has spurred the development of novel catalytic systems for fluorenone synthesis. Transition-metal catalysis, in particular, has emerged as a highly effective tool.

Palladium-catalyzed reactions are at the forefront of modern fluorenone synthesis. sioc-journal.cn One of the most prominent methods is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. acs.orgorganic-chemistry.org This reaction involves the coupling of an o-halobiaryl with carbon monoxide (CO) to form the fluorenone's carbonyl bridge and complete the tricyclic system. The method is highly efficient, producing excellent yields of fluorenones bearing both electron-donating and electron-withdrawing groups. acs.org For the synthesis of this compound, a potential precursor would be a 2-halo-4'-chloro-2'-nitrobiphenyl.

Aerobic Oxidation Methodologies for Fluoren-9-ones

The oxidation of a fluorene precursor is a fundamental step in the synthesis of fluorenones. Aerobic oxidation, utilizing molecular oxygen as the oxidant, presents an environmentally conscious and efficient method for this transformation. Research has demonstrated the efficacy of various catalytic systems in facilitating this reaction.

One notable approach involves the use of copper-doped cobalt oxide (Co3O4) catalysts. These catalysts have shown exceptional performance in the aerobic oxidation of fluorene to fluorenone. The introduction of copper into the cobalt oxide lattice enhances the catalytic activity, leading to high conversion rates and selectivity for the desired fluorenone product.

Another effective catalytic system employs Co-Cu bimetal oxides. These materials, synthesized via methods such as the sol-gel technique, have been successfully utilized for the liquid-phase aerobic oxidation of fluorene. The synergistic effect between cobalt and copper plays a crucial role in the catalytic cycle, promoting the efficient oxidation of the methylene bridge at the 9-position of the fluorene ring to a carbonyl group. The reaction is typically carried out in a suitable solvent under elevated temperature and oxygen pressure.

The general transformation can be represented as follows:

Table 1: Exemplary Catalytic Systems for Aerobic Oxidation of Fluorene

| Catalyst System | Oxidant | Key Features |

| Copper-doped Co3O4 | Molecular Oxygen | High conversion and selectivity. |

| Co-Cu Bimetal Oxides | Molecular Oxygen | Synergistic catalytic effect. |

Photochemical and Radical-Mediated Syntheses of Fluorenone Analogues

While direct synthesis of this compound via photochemical or radical-mediated routes is not explicitly detailed in the available literature, analogous syntheses of other fluorenone derivatives provide insight into potentially applicable methods. These approaches often involve the cyclization of appropriately substituted biaryl precursors.

One relevant strategy is the photocatalyzed intramolecular cyclization of biarylcarboxylic acids. This method utilizes a photocatalyst to generate an acyl radical from the carboxylic acid, which then undergoes an intramolecular cyclization to form the fluorenone ring system. This approach is notable for its mild reaction conditions and tolerance of various functional groups, which could be advantageous for the synthesis of a substituted compound like this compound.

Radical-mediated cyclizations of substituted 2-biphenylmethanols or similar precursors also offer a viable pathway to the fluorenone core. These reactions can be initiated by various radical initiators and proceed through an intramolecular hydrogen abstraction followed by cyclization and oxidation to yield the fluorenone product.

The key challenge in applying these methods to the synthesis of this compound would be the preparation of the requisite substituted biphenyl precursor.

A Proposed Synthetic Route via Nitration of 4-Chlorofluoren-9-one

Based on established principles of electrophilic aromatic substitution, a plausible and direct route to this compound involves the nitration of 4-chlorofluoren-9-one. The synthesis of 4-chlorofluoren-9-one can be achieved through the oxidation of 4-chlorofluorene, which in turn can be prepared from commercially available starting materials.

The subsequent nitration of 4-chlorofluoren-9-one would be governed by the directing effects of the existing substituents. The chloro group at the 4-position is an ortho-, para-director, while the carbonyl group at the 9-position is a meta-director. The positions ortho to the chloro group are C-3 and C-5, and the para position is C-5 (in the other ring, relative to the chloro group's ring). The positions meta to the carbonyl group are C-2, C-4, C-5, and C-7. The directing effects of both substituents would influence the position of the incoming nitro group. Given that the C-2 position is meta to the deactivating carbonyl group and ortho to the deactivating but ortho, para-directing chloro group, its activation state is complex. However, literature on the nitration of unsubstituted fluorenone demonstrates that nitration occurs at the C-2 and C-7 positions. Therefore, it is highly probable that the nitration of 4-chlorofluoren-9-one would proceed to yield this compound.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the desired mononitration and prevent the formation of dinitro or other side products.

Table 2: Proposed Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Oxidation of 4-chlorofluorene | Aerobic oxidation with a suitable catalyst (e.g., Co-Cu bimetal oxides) or other oxidizing agents. |

| 2 | Nitration of 4-chlorofluoren-9-one | Concentrated Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4) |

Chemical Reactivity and Transformation of 4 Chloro 2 Nitro 9h Fluoren 9 One

Reactions Involving the Fluorenone Carbonyl Group

The carbonyl group at position 9 is a key site for nucleophilic attack and condensation reactions, allowing for the extension of the molecular framework.

The electrophilic carbon of the carbonyl group in 4-Chloro-2-nitro-9H-fluoren-9-one readily undergoes attack by various nucleophiles. A prominent example of this reactivity is the condensation reaction with amine derivatives to form Schiff bases (imines). For instance, the reaction of 9-fluorenone (B1672902) with amines in ethanol, when heated, yields the corresponding N-substituted iminofluorene derivatives. This type of reaction is general for fluorenones and is applicable to substituted analogues like this compound.

A specific example is the synthesis of various Schiff bases from 9-fluorenone by reacting it with different amines. The general procedure involves heating a solution of 9-fluorenone and the respective amine in ethanol. jocpr.com This methodology can be extrapolated for the synthesis of Schiff bases of this compound. For example, condensation with thiosemicarbazide or semicarbazide leads to the formation of thiosemicarbazone and semicarbazone derivatives, respectively jocpr.com. Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime nih.gov.

These condensation reactions significantly alter the electronic and steric properties of the molecule, providing a scaffold for further functionalization or for the synthesis of biologically active compounds.

The carbonyl group of fluorenones can be reduced to a hydroxyl group, yielding the corresponding fluorenol, or further reduced to a methylene (B1212753) group to form the fluorene (B118485) scaffold. While specific studies on the reduction of this compound's carbonyl group are not prevalent in the reviewed literature, general methods for ketone reduction can be applied.

Common reducing agents for converting ketones to secondary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, the presence of a reducible nitro group on the aromatic ring necessitates careful selection of the reducing agent to achieve chemoselectivity. Milder reagents like sodium borohydride might selectively reduce the carbonyl group in the presence of a nitro group under controlled conditions. Conversely, stronger reducing agents like LiAlH₄ would likely reduce both the carbonyl and the nitro group.

Catalytic hydrogenation, another common method for ketone reduction, would also likely reduce the nitro group simultaneously. Therefore, achieving selective reduction of the carbonyl group in this compound requires a strategic choice of reagents and reaction conditions to avoid undesired side reactions with the nitro moiety.

Reactivity of the Nitro Group on this compound

The nitro group at the 2-position profoundly influences the molecule's reactivity and is itself a site for significant chemical transformations, most notably reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines, which are valuable intermediates for dyes, pharmaceuticals, and materials. A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com

Commonly employed methods include:

Catalytic Hydrogenation: This is one of the most efficient methods, often utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comscispace.com

Other Reducing Agents: Reagents such as sodium hydrosulfite, sodium sulfide, or hydrazine (B178648) in the presence of a catalyst can also be used. wikipedia.org For instance, the reduction of a nitro group on a fluorene derivative has been successfully achieved using hydrazine nih.gov.

The reduction of a nitro group proceeds through a series of intermediates. The six-electron reduction pathway involves the sequential formation of a nitroso (-NO) derivative, followed by a hydroxylamino (-NHOH) intermediate, which is then further reduced to the final amino (-NH₂) group. The specific intermediates that can be isolated depend on the reducing agent and the reaction conditions.

| Reagent/System | Description | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | High efficiency and clean reaction. | May also reduce the carbonyl group. |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Classic, robust, and widely used method. | Generally selective for the nitro group over the carbonyl. |

| Hydrazine (with catalyst) | Effective for nitro group reduction. | Can be selective depending on the catalyst and conditions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A milder reducing agent. | Often used for selective reductions. |

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. This electronic influence has a significant impact on the reactivity of the aromatic rings of the fluorenone core.

The strong deactivating nature of the nitro group significantly reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution reactions. However, this same electron-withdrawing property makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org

Specifically, the nitro group at the 2-position activates the ortho (positions 1 and 3) and para (position 7, relative to the nitro group across the two rings) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgnih.gov This activation is particularly relevant for the reactivity of the chlorine substituent at position 4.

Reactivity of the Chlorine Substituent on this compound

The chlorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic influence of the adjacent nitro group.

The nitro group at position 2 is ortho to the chlorine atom at position 4. In an SNAr reaction, a nucleophile attacks the carbon bearing the leaving group (the chlorine atom). The presence of the ortho-nitro group provides significant stabilization for the resulting anionic intermediate (Meisenheimer complex) by delocalizing the negative charge onto the oxygen atoms of the nitro group via resonance. libretexts.org

This activation allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for introducing a wide range of functional groups at the 4-position. The general mechanism involves two steps: the initial addition of the nucleophile to form the resonance-stabilized carbanion, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Therefore, the chlorine atom in this compound serves as a valuable synthetic handle, enabling the synthesis of a diverse array of 2-nitro-9H-fluoren-9-one derivatives functionalized at the 4-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorenone Core

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides activated by potent electron-withdrawing groups. In this compound, the chloro substituent at the C4 position is activated for substitution by the nitro group located at the C2 position (ortho to the chlorine). This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of SNAr reactions is highly dependent on the electron-withdrawing capacity of the substituents and their position relative to the leaving group. Groups in the ortho and para positions provide the most significant rate enhancement. youtube.com Consequently, the chlorine at C4 on the this compound scaffold is susceptible to displacement by a variety of nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-nitro-9H-fluoren-9-one | |

| Amine (R₂NH) | Piperidine | 4-(Piperidin-1-yl)-2-nitro-9H-fluoren-9-one | |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | 4-(Phenylthio)-2-nitro-9H-fluoren-9-one | |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-2-nitro-9H-fluoren-9-one |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The carbon-chlorine bond at the C4 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Palladium-catalyzed reactions are among the most common and effective methods for this purpose. nyu.edu

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne, typically with a copper co-catalyst, to install an alkynyl group.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds by coupling with an amine.

Stille Coupling: The coupling of the aryl halide with an organostannane reagent catalyzed by palladium.

These transformations allow for the introduction of a wide array of functional groups at the C4 position, significantly expanding the molecular diversity accessible from this fluorenone derivative.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Structure |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | |

| Sonogashira Coupling | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI, Et₃N | |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | |

| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ |

Functionalization of the Fluorene Ring System

Electrophilic Aromatic Substitution on Substituted Fluorenones

Electrophilic aromatic substitution (SₑAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The fluorenone ring system can undergo such reactions; however, the reactivity and regioselectivity are heavily influenced by the existing substituents.

In this compound, the aromatic ring containing the chloro and nitro groups is strongly deactivated towards electrophilic attack. Both the nitro group and the carbonyl group at C9 are powerful deactivating groups, withdrawing electron density from the ring system and making it less nucleophilic. libretexts.org The chloro group is also deactivating, albeit less so than the nitro group.

Due to this severe deactivation, further electrophilic substitution on the 2,4-disubstituted ring is highly unfavorable. Electrophilic attack, should it occur under forcing conditions, would preferentially take place on the unsubstituted benzene (B151609) ring (positions C5-C8). The directing effect of the substituted ring as a whole will influence the position of the incoming electrophile on the unsubstituted ring.

| Electrophilic Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2,7-dinitro-9H-fluoren-9-one |

| Bromination | Br₂, FeBr₃ | 7-Bromo-4-chloro-2-nitro-9H-fluoren-9-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 7-Acetyl-4-chloro-2-nitro-9H-fluoren-9-one |

Transformations and Derivatizations at the C9 Position

The ketone functional group at the C9 position is a prime site for a variety of chemical transformations, allowing for extensive modification of the fluorenone core. researchgate.net These reactions are typical of carbonyl chemistry and provide access to a wide range of derivatives. mdpi.com

Key transformations at the C9 position include:

Reduction: The ketone can be reduced to a secondary alcohol, yielding a fluorenol derivative, using reducing agents like sodium borohydride (NaBH₄).

Condensation Reactions: The carbonyl group can react with amine derivatives. For example, it reacts with hydrazine or its derivatives to form hydrazones, and with hydroxylamine to form oximes. mdpi.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an exocyclic alkene known as a dibenzofulvene derivative. mdpi.com

Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

These derivatizations at the C9 position can significantly alter the steric and electronic properties of the molecule. mdpi.com

| Reaction Type | Reagent(s) | Product Structure | Product Class |

| Reduction | NaBH₄, MeOH | Fluorenol | |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | |

| Wittig Reaction | Methyltriphenylphosphonium bromide, BuLi | Dibenzofulvene | |

| Grignard Addition | Phenylmagnesium bromide (PhMgBr), then H₃O⁺ | Tertiary Alcohol |

Computational and Theoretical Investigations of 4 Chloro 2 Nitro 9h Fluoren 9 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, utilized to investigate the electronic structure of many-body systems like atoms and molecules. nih.gov DFT methods, particularly with functionals like B3LYP, are frequently employed to determine the optimized molecular geometry and fundamental vibrational frequencies of organic compounds. researchgate.netresearchgate.net

For 4-Chloro-2-nitro-9H-fluoren-9-one, DFT calculations would predict the most stable three-dimensional arrangement of its atoms. The fluorenone core is largely planar, but the presence of the chloro and nitro substituents can introduce minor distortions. The electron-withdrawing nature of the nitro group and the chlorine atom influences the bond lengths and angles within the benzene (B151609) rings. globalresearchonline.net For instance, the C-N bond and the C-Cl bond lengths, as well as the bond angles around the substituted carbon atoms, are key parameters determined through geometry optimization. These calculations are fundamental, as the electronic properties are intrinsically linked to the molecular geometry.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: This table is illustrative and based on typical values for similar compounds.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.22 Å |

| Dihedral Angle (Benzene Ring 1 vs. Benzene Ring 2) | ~1-2° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption peaks in UV-Vis spectra. ijcce.ac.irdtic.mil This technique allows for the theoretical prediction of a compound's color and optical properties. researchgate.net Functionals such as CAM-B3LYP are often used in conjunction with a polarizable continuum model (PCM) to simulate solvent effects on the electronic spectra. ijcce.ac.ir

In the case of this compound, TD-DFT calculations would identify the key electronic transitions, likely π→π* and n→π* transitions. The strong electron-withdrawing nitro group, in conjugation with the fluorenone system, is expected to cause a significant bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 9-fluorenone (B1672902). nih.gov These calculations are vital for designing chromophores for applications in dyes, sensors, and nonlinear optical materials. globalresearchonline.net

Table 2: Illustrative TD-DFT Predicted Electronic Absorption Properties for this compound Note: This table is for illustrative purposes.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.10 | 400 | 0.25 | HOMO → LUMO |

| 3.87 | 320 | 0.15 | HOMO-1 → LUMO |

| 4.43 | 280 | 0.40 | HOMO → LUMO+1 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich fluorene (B118485) ring system, while the LUMO is likely to be localized predominantly on the electron-deficient nitro group. This spatial separation of the FMOs is characteristic of a "push-pull" system, even with a formally non-donating core, leading to intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netresearchgate.net The analysis of FMOs provides insight into how substituents tune the electronic and optical properties of the fluorenone scaffold. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for a Nitro-Aromatic System Note: Values are illustrative and represent a typical nitro-substituted aromatic compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.3 |

Electrostatic Potential and Non-Covalent Interactions in Fluorenone Derivatives

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, red regions indicate negative electrostatic potential (electron-rich), while blue regions signify positive potential (electron-poor).

For this compound, the MEP would show intense negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the chlorine atom, making these sites susceptible to electrophilic attack. Conversely, positive potential would be located on the aromatic protons. Such analyses are crucial for understanding intermolecular interactions. Non-covalent interactions, such as π-π stacking and hydrogen bonding, play a determining role in the molecular packing within crystals and influence the material's bulk properties. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis using Computational Methods

Computational chemistry, particularly DFT, is extensively used to model reaction mechanisms, identify transition states, and calculate activation barriers. wuxibiology.com This provides a deep understanding of reaction pathways and kinetics that can be difficult to probe experimentally.

For a molecule like this compound, theoretical modeling could be applied to study various reactions, such as nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group is known to activate the aromatic ring towards attack by nucleophiles. Computational analysis could pinpoint the most likely site of substitution, calculate the energy barrier for the reaction, and characterize the structure of the Meisenheimer complex intermediate. Such studies are invaluable for predicting reaction outcomes and optimizing synthetic procedures. nih.gov

Theoretical Predictions of Reactivity, Selectivity, and Property Relationships

By integrating the findings from DFT, TD-DFT, and FMO analysis, a comprehensive picture of the reactivity and properties of this compound can be constructed. The HOMO-LUMO gap serves as a quantitative indicator of chemical reactivity. ijcce.ac.ir The MEP map predicts the regioselectivity of chemical reactions.

Furthermore, these computational descriptors can be used to establish Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). By systematically modifying the structure of the fluorenone derivative in silico (e.g., changing the position or nature of substituents) and calculating the resulting properties, researchers can develop models that predict the behavior of new, unsynthesized compounds. ijcce.ac.ir This predictive capability accelerates the discovery of novel materials with tailored electronic, optical, or biological properties. sigmaaldrich.com

Derivatization Strategies and Analogue Synthesis Based on 4 Chloro 2 Nitro 9h Fluoren 9 One Scaffold

Synthesis of Nitrogen-Containing Derivatives (Imines, Hydrazones, Heterocycles)

The ketone functional group at the C-9 position of the fluorenone scaffold is readily converted into various nitrogen-containing derivatives through well-established condensation reactions.

Imines: Imines, or Schiff bases, are synthesized by the reaction of the fluorenone ketone with primary amines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. nih.gov The reaction can be performed under various conditions, including mechanochemical grinding without a solvent, which can lead to high yields. nih.gov The electronic properties of the amine and any substituents on the fluorenone ring influence the reaction rate and product stability.

Hydrazones: Condensation of 4-chloro-2-nitro-9H-fluoren-9-one with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) yields the corresponding hydrazones. asianpubs.org These reactions are fundamental in organic synthesis and are often carried out by refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst. Hydrazones are not only stable derivatives but also serve as important intermediates for building more complex heterocyclic systems. asianpubs.org For instance, a hydrazone can undergo a denitrogenative palladium-catalyzed cascade to form polysubstituted fluorenes. researchgate.net

Heterocycles: The fluorenone scaffold can be incorporated into various heterocyclic rings. A common strategy involves using a derivative like a hydrazone as a precursor. For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, formed from fluorenone and thiosemicarbazide, can undergo the Hantzsch reaction with α-halocarbonyl compounds to produce fluorenyl-hydrazonothiazole derivatives. mdpi.com This method provides a direct route to complex heterocyclic structures attached to the fluorene (B118485) core at the C-9 position. mdpi.com

| Derivative Type | Reactant | General Reaction Conditions | Product Type |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalyst, removal of water | 9-(Arylimino)- or 9-(Alkylamino)-fluorene |

| Hydrazone | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in ethanol | 9-Hydrazono-fluorene |

| Thiazole (B1198619) | Thiosemicarbazide followed by an α-haloketone | Hantzsch thiazole synthesis | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivative |

Formation of Spirocyclic Systems from Fluorenone Derivatives

The C-9 ketone of the fluorenone scaffold is a key feature for the construction of spirocyclic compounds, where the C-9 carbon becomes the shared atom between two rings. These rigid, three-dimensional structures are of significant interest in materials science and medicinal chemistry.

Several synthetic strategies have been developed to create spiro compounds from fluorenones. One approach involves a one-pot, multicomponent reaction to produce spiro-tetrahydroquinoline derivatives. chemicalbook.com Another method is the synthesis of spiro[fluorene-9,9′-xanthene] based molecules, which have shown potential for applications in organic light-emitting diodes (OLEDs) due to properties like aggregation-induced emission. rsc.org

The formation of the spiro-linkage can be catalyzed by various means. For instance, a multifunctional dioxygenase enzyme can catalyze a stereospecific spiro-lactone ring-forming reaction in biosynthetic pathways. researchgate.net In synthetic chemistry, organo-cation catalysis has been used for the enantioselective synthesis of chiral spirocyclic 1,3-diketones. rsc.org Additionally, industrial syntheses of drugs like spironolactone (B1682167) have utilized metal-catalyzed hydroformylation to create the spirocyclic lactone core. nih.gov The reaction of fluorenone with 3-chloroaniline (B41212) in ethylene (B1197577) glycol with a sulfuric acid catalyst can produce 9,9-bis[2-chloro-4-aminophenyl]fluorene, a spiro-like compound. chemicalbook.com These methods highlight the versatility of the fluorenone ketone in forming a spiro center.

| Reaction Type | Key Reagents/Catalysts | Spiro-Compound Type | Reference Example |

|---|---|---|---|

| Condensation | Substituted anilines, H₂SO₄ | 9,9-Diarylfluorene | Synthesis of 9,9-bis[2-chloro-4-aminophenyl]fluorene chemicalbook.com |

| Multicomponent Reaction | Isatins, 1,3-dicarbonyls, thiols | Spiro thiochromene–oxindoles | General synthesis of spiro-oxindoles |

| Lewis Acid-Mediated Reaction | 9-(Phenylethynyl)-9H-fluoren-9-ols, isatin (B1672199) imines, BF₃·OEt₂ | Functionalized 9,9-disubstituted fluorenes | Synthesis of blue emissive fluorene derivatives rsc.org |

| Suzuki Coupling | 2,7-dibromo-9,9'-spirobifluorene, boronic acids | Functionalized Spirobifluorenes | Design of AIE luminogens |

Preparation of Polymeric and Oligomeric Fluorenone-Based Structures

Fluorene and its derivatives are crucial building blocks for conjugated polymers and oligomers used in optoelectronic applications, such as OLEDs. mdpi.com While direct polymerization of this compound is not commonly reported, the fluorenone moiety can be incorporated into polymer backbones or as a central core for oligomers.

Oligofluorenes with a central fluorenone unit have been synthesized and studied for their aggregation-induced emission enhancement (AIEE) properties. nih.gov These well-defined oligomers often exhibit superior optical properties compared to their polymer counterparts due to higher purity and fewer structural defects. acs.org The synthesis of such oligomers can be achieved through stepwise organometallic routes, like the Sonogashira coupling of a dibromofluorene derivative with various phenylacetylene (B144264) compounds. mdpi.com

The general approach to creating fluorene-based polymers involves functionalizing the fluorene unit at the 2 and 7 positions with reactive groups (e.g., halides, boronic esters) suitable for cross-coupling polymerization reactions. The ketone at C-9 in a fluorenone monomer would significantly influence the electronic properties of the resulting polymer, often acting as an electron-accepting unit. The presence of the chloro and nitro groups on the this compound scaffold would further modulate these electronic characteristics, making it a candidate for creating polymers with specific charge-transport or luminescence properties.

Introduction of Diverse Functional Groups via Chemical Transformations

The this compound molecule possesses three distinct functional groups—ketone, chloro, and nitro—each offering a handle for further chemical transformations to introduce diverse functionalities.

Reactions of the Ketone Group: Beyond forming imines and hydrazones, the C-9 ketone can be converted into other functional groups. For instance, it can react with hydroxylamine (B1172632) hydrochloride to form the corresponding 9H-fluoren-9-one oxime. nih.gov This oxime can be further derivatized, for example, by reacting with isocyanates to yield O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov The ketone can also be a precursor for reactions that modify the C-9 position, such as the Wolff-Kishner reduction to a methylene (B1212753) group, although this might be complicated by the presence of the nitro group. researchgate.net

Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be chemically reduced to an amino group (-NH2). This transformation would dramatically alter the electronic nature of the scaffold, turning an electron-poor position into an electron-donating one. The resulting aminofluorenone would be a valuable intermediate for further reactions, such as diazotization or acylation. However, some studies have noted that certain 9-substituted 3-nitrofluorenes can be unstable under the reducing conditions needed to convert the nitro group to a hydroxylamine. nih.gov

Reactions of the Chloro Group: The chlorine atom can potentially be replaced via nucleophilic aromatic substitution (SNAr) reactions, although such reactions are typically challenging on unactivated aryl chlorides. The strong electron-withdrawing effect of the adjacent nitro group and the carbonyl group may facilitate this substitution with strong nucleophiles. Alternatively, the chloro group can serve as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, a common strategy for elaborating complex aromatic structures. mdpi.comorganic-chemistry.org For example, 2-nitro-7-(phenylethynyl)-9H-fluoren-9-one has been synthesized, demonstrating that such couplings are feasible on the nitrofluorenone (B14763482) core. nih.gov

Advanced Research Applications of 4 Chloro 2 Nitro 9h Fluoren 9 One and Its Derivatives

Role as Key Intermediates in Organic Synthesis

4-Chloro-2-nitro-9H-fluoren-9-one serves as a crucial starting material or intermediate in the synthesis of more complex molecules. ontosight.ai Its chemical structure, featuring a fluorenone core with chloro and nitro functional groups, allows for a variety of chemical transformations. bldpharm.com

Precursors for Complex Chemical Architectures

The reactivity of the chloro and nitro groups on the fluorenone scaffold makes this compound a valuable precursor for constructing intricate molecular frameworks. For instance, it can be a starting point for the synthesis of triptycene-based structures. Triptycenes are known for their unique three-dimensional shape and have applications in areas like host-guest chemistry and materials science. nih.gov The synthesis of a 9-substituted triptycene (B166850) scaffold, for example, can be achieved through a multi-step process that may involve intermediates derived from functionalized fluorenones. nih.gov

Furthermore, the nitro group can be reduced to an amino group, opening pathways to a wide range of derivatives. For example, the synthesis of 4-Amino-5-nitro-9H-fluoren-9-one can be achieved through the nitration of amino-fluorenone precursors. ontosight.ai This amino-functionalized fluorenone can then be used to build more complex heterocyclic systems.

Building Blocks for Non-Biological Target Molecules

Derivatives of this compound are instrumental as building blocks for a variety of non-biological target molecules. The fluorene (B118485) moiety itself is a key component in the synthesis of various functional materials. For instance, fluorene-containing diamines and dianhydrides are used to prepare polyimides with desirable properties. mdpi.comresearchgate.net The synthesis often involves a two-step process starting with the creation of a poly(amic acid) followed by imidization. researchgate.net

The general synthetic approach towards highly substituted fluorenones often involves the cyclization of functionalized biaryls. nih.gov This highlights the importance of substituted fluorenones, like the title compound, as intermediates in creating tailored molecular structures for specific applications.

Applications in Materials Science

The unique photophysical and electronic properties of the fluorenone core make its derivatives, including those of this compound, highly sought after in materials science.

Fluorenone-Based Dyes and Pigments

The extended π-system of the fluorenone structure is a key feature that contributes to its use in dyes and pigments. The presence of electron-withdrawing groups like the nitro group and the chloro atom can significantly influence the electronic absorption and emission properties of the molecule, leading to colored compounds. While specific research on this compound as a dye is not extensively detailed in the provided results, the general class of fluorenones is known for its chromophoric properties. wikipedia.org

Precursors for Functional Polymers and Optoelectronic Materials (e.g., OLEDs)

Fluorene and fluorenone derivatives are extensively used as building blocks for functional polymers with applications in optoelectronics, such as organic light-emitting diodes (OLEDs). These polymers often exhibit high thermal stability and desirable electronic properties. mdpi.comresearchgate.netkpi.ua

The synthesis of these polymers often involves the polycondensation of fluorene-containing monomers. For example, fluorene-based polyimides are synthesized from fluorene-containing dianhydrides and various aromatic diamines. mdpi.comresearchgate.net The incorporation of fluorine atoms, often found in derivatives, can enhance properties like solubility and lower the dielectric constant. kpi.uamdpi.com The resulting polyimides can exhibit high glass transition temperatures and excellent thermal stability. mdpi.comresearchgate.net

Table 1: Properties of a Fluorene-Based Polyimide (FLPI-1)

| Property | Value |

|---|---|

| Yield | 97.7% |

| Mn ( g/mol ) | 3.17 × 104 |

| Mw ( g/mol ) | 5.89 × 104 |

| PDI | 1.85 |

Data sourced from a study on wholly aromatic PI films. mdpi.com

Solvatochromic Probes and Sensing Materials

Fluorene derivatives with "push-pull" electronic structures, where an electron-donating group and an electron-withdrawing group are present on the aromatic system, can exhibit solvatochromism. This phenomenon, where the color of a substance changes with the polarity of the solvent, makes them useful as probes for sensing the properties of their environment.

For instance, a nucleoside bearing a solvatochromic push-pull fluorene fluorophore has been synthesized and shown to have bright fluorescence with a significant solvatochromic effect. rsc.org The emission maxima of this probe ranged from 421 to 544 nm depending on the solvent polarity. rsc.org Similarly, 2-Chloro-7-nitro-9H-fluorene has been investigated as a convenient solvatochromic probe for determining solvent dipolarity/polarizability. researchgate.net This suggests that derivatives of this compound could also be designed to function as sensing materials.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Pathways for Fluorenones

The traditional synthesis of fluorenones often involves multi-step procedures with harsh reagents and significant waste generation. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes.

Recent advancements in catalysis offer promising alternatives. For instance, palladium-catalyzed carbonylative cyclization of o-halobiaryls presents a powerful method for constructing the fluorenone core with high efficiency. organic-chemistry.org This approach could be adapted for the synthesis of 4-Chloro-2-nitro-9h-fluoren-9-one, potentially starting from a suitably substituted 2-halobiphenyl precursor. Another innovative strategy is the metal-free, TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls, a method shown to be compatible with both chloro and nitro functional groups. nih.gov This cross-dehydrogenative coupling (CDC) reaction avoids the use of toxic heavy metals and offers a more sustainable pathway. nih.gov

Furthermore, the use of air as a green oxidant, coupled with the recycling of solvents and catalysts, is a key trend. google.com A patented method for preparing 9-fluorenone (B1672902) from fluorene (B118485) highlights an energy-saving and environmentally friendly process where the conversion rate of fluorene can reach 100%. google.com The adaptation of such principles to the synthesis of substituted fluorenones like this compound is a critical area for future investigation.

Table 1: Potential Greener Synthetic Pathways for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Carbonylative Cyclization | Utilizes CO gas and a palladium catalyst with aryl halides and arylboronic acids. organic-chemistry.org | High yields, good functional group compatibility. |

| Metal-Free Oxidative Cyclization | Employs TBHP to promote cyclization of 2-(aminomethyl)biphenyls. nih.gov | Avoids toxic metals, compatible with nitro and chloro groups. nih.gov |

| Air Oxidation with Catalyst Recycling | Uses air as the oxidant and allows for the recycling of solvents and catalysts. google.com | Cost-effective, reduced environmental impact, high conversion rates. google.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical architecture of this compound offers a rich playground for exploring novel reactivity. The presence of a ketone, a nitro group, and a chloro substituent on the fluorene backbone opens up numerous possibilities for unprecedented transformations.

The highly electron-deficient nature of the nitro group makes it a versatile handle for further functionalization. researchgate.net Its reduction to an amino group would provide access to a new family of 2-amino-4-chloro-9h-fluoren-9-one (B14756711) derivatives, which could serve as building blocks for dyes, polymers, or biologically active molecules. The nitro group itself can participate in various cycloaddition reactions, offering pathways to complex heterocyclic systems.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), especially given the activating effect of the adjacent nitro and ketone groups. This allows for the introduction of a wide array of functional groups, such as amines, alkoxides, and thiolates, thereby enabling the fine-tuning of the molecule's electronic and photophysical properties.

Furthermore, the fluorene ring system itself has reactive sites that can be exploited. nih.gov For example, electrophilic substitution reactions could lead to further functionalization of the aromatic rings, while the methylene (B1212753) bridge in the reduced fluorene counterpart is also a site for chemical modification.

Advanced Computational Modeling for Precise Property Prediction and Design

In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights into the properties of this compound before embarking on lengthy and resource-intensive laboratory synthesis.

DFT calculations can be employed to predict a range of molecular properties with high accuracy. These include the molecule's geometry, electronic structure (HOMO/LUMO energy levels), and vibrational frequencies. Such calculations are crucial for understanding the intramolecular charge transfer (ICT) characteristics, which are vital for applications in optoelectronics. acs.org For instance, computational studies on related fluorene copolymers have successfully elucidated the ICT interactions between electron donor and acceptor moieties. acs.org

Moreover, computational modeling can predict spectroscopic properties, such as UV-Vis and NMR spectra, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) can be used to simulate excited-state properties, providing information about potential fluorescence or phosphorescence, which is critical for designing new luminescent materials.

Table 2: Properties of this compound Amenable to Computational Modeling

| Property | Computational Method | Potential Application of Data |

| Molecular Geometry | DFT | Understanding steric and electronic effects. |

| Electronic Structure (HOMO/LUMO) | DFT | Predicting redox potentials and charge transport properties. |

| Intramolecular Charge Transfer | DFT | Designing materials for optoelectronics. acs.org |

| Spectroscopic Data (UV-Vis, NMR) | DFT, TD-DFT | Aiding in experimental characterization. |

| Excited-State Properties | TD-DFT | Designing luminescent materials and photosensitizers. |

Integration into Emerging Material Technologies and Advanced Functional Systems

The unique combination of functional groups in this compound makes it a highly promising candidate for integration into a variety of advanced materials and functional systems. Fluorene derivatives are already known for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. google.com

The strong electron-withdrawing nature of the nitro and chloro groups, combined with the electron-accepting ketone, suggests that this compound could function as a potent n-type (electron-transporting) material in organic electronics. Its rigid and planar structure facilitates π-π stacking, which is essential for efficient charge transport.

Furthermore, the potential for this molecule to exhibit interesting photophysical properties, such as fluorescence or solvatochromism, opens up possibilities for its use in chemical sensors. For example, a related spirocyclic fluorene derivative has been shown to exhibit tunable fluorescence with a distinct solvatochromic effect, highlighting the potential of this class of compounds in sensing applications. acs.org The integration of this compound into polymer backbones could also lead to new functional polymers with tailored optical and electronic properties for a wide range of applications in advanced technologies. wiley.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-2-nitro-9H-fluoren-9-one with high purity?

- Methodology : The synthesis involves halogenation and nitration of a fluorenone backbone. Precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents like HNO₃/H₂SO₄ for nitration) is critical. Catalysts such as FeCl₃ may enhance regioselectivity for chloro-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) improves purity .

- Data Validation : Monitor reaction progress using TLC and confirm final purity via HPLC (>98%) or melting point analysis.

Q. How can spectroscopic techniques distinguish this compound from structurally similar fluorenones?

- Methodology :

- NMR : The nitro group (-NO₂) causes deshielding of adjacent protons (e.g., aromatic protons at C-1 and C-3) in ¹H NMR. ¹³C NMR shows distinct carbonyl (C=O) resonance at ~190 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 265 (C₁₃H₆ClNO₃) confirm the molecular formula. Fragmentation patterns (e.g., loss of Cl or NO₂ groups) aid structural assignment .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Cl (~750 cm⁻¹) provide diagnostic markers .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) dissolve this compound effectively due to its aromatic and electron-withdrawing groups. Phase equilibrium studies in mixed solvents (e.g., ethanol/water) can determine solubility limits. Use UV-Vis spectroscopy (λmax ~350 nm) for quantitative analysis .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural determination of this compound?

- Methodology : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., from dichloromethane/hexane). For disordered structures, use SHELXL refinement with constraints for Cl and NO₂ group positions. Twinned crystals may require integration of HKLF 5 data in SHELXTL .

- Case Study : A related fluorenone derivative showed a dihedral angle of 71.97° between aromatic rings, with intramolecular C–H⋯Cl hydrogen bonding influencing packing .

Q. What computational strategies predict the reactivity of the nitro group in substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate electrophilic aromatic substitution (EAS) sites. Fukui indices identify regions susceptible to nucleophilic attack.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess nitro group participation in binding .

- Contradiction Note : Experimental data may conflict with computational predictions due to solvent effects or steric hindrance not modeled in silico.

Q. How can green chemistry principles be applied to reduce hazardous waste in synthesis?

- Methodology :

- Solvent Replacement : Replace chlorinated solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalyst Recycling : Use immobilized FeCl₃ on silica to minimize metal waste .

- Atom Economy : Optimize nitration conditions to reduce HNO₃ excess and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.